molecular formula C14H10N2O5 B5274970 1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B5274970
M. Wt: 286.24 g/mol
InChI Key: OBDCYBGVWVJZFH-UHFFFAOYSA-N
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Description

1-Methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is characterized by its unique structure, which includes a fused oxazepine ring system with methoxy and nitro substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

The synthesis of 1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol under base-promoted conditions. The reaction typically employs potassium phosphate (K3PO4) or potassium carbonate (K2CO3) as the base, leading to good to excellent yields of the desired heterocyclic product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

1-Methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:

    Dibenzo[b,f][1,4]oxazepin-11-amines: These compounds have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-methoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c1-20-11-6-8(16(18)19)7-12-13(11)14(17)15-9-4-2-3-5-10(9)21-12/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDCYBGVWVJZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)NC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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